molecular formula C19H19ClN2O3S B2519191 N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-49-8

N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2519191
CAS RN: 896375-49-8
M. Wt: 390.88
InChI Key: XRIWYMRLVSQVHS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources .

Scientific Research Applications

Antimicrobial Applications

Sulfonamide derivatives, such as the one , have been synthesized and evaluated for their antimicrobial efficacy. For example, a study on the synthesis and antimicrobial evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted the potential of quinoline clubbed with sulfonamide moiety as antimicrobial agents, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Antitumor Applications

The synthesis and biological activity of sulfonamide-based hybrid compounds have been extensively researched for their potential antitumor effects. For instance, recent advances in the design and development of sulfonamide hybrids have demonstrated a variety of pharmacological activities, including antitumor activities (Current Medicinal Chemistry, 2022). Another study elaborated on the pro-apoptotic effects of new sulfonamide derivatives, activating p38/ERK phosphorylation in cancer cells, indicating their potential in cancer therapy (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Anti-inflammatory Applications

Research into sulfonamides and sulfonyl esters of quinolines as non-acidic, non-steroidal, anti-inflammatory agents has also been conducted. This study synthesized various sulfonamide and sulfonate derivatives of quinoline, evaluating their anti-inflammatory potential through the ROS inhibitory effect, with several compounds showing good to moderate activity (Letters in Drug Design & Discovery, 2020).

Future Directions

A compound with a similar structure, “N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide”, exhibited strong inhibitory effects on the proliferation of HeLa cells and tubulin polymerization . This suggests that “N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide” and similar compounds could potentially be used as lead compounds for further modification .

Mechanism of Action

    Sulfonamides

    Sulfonamides are a class of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

    Thiazoles

    Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

    Indole derivatives

    Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-16-6-3-13(4-7-16)12-21-26(24,25)17-10-14-2-1-9-22-18(23)8-5-15(11-17)19(14)22/h3-4,6-7,10-11,21H,1-2,5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIWYMRLVSQVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=C(C=C4)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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